Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with an appropriate aldehyde to form the pyrano ring . The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes to exert its antimicrobial activity or inhibit inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
Uniqueness
Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-3-14-10(13)9-7-5-15-6(2)4-8(7)11-12-9/h6H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
JIRWQOSTNHDVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1COC(C2)C |
Origin of Product |
United States |
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